molecular formula C21H16N4O4S B2519084 N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide CAS No. 941942-44-5

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide

Cat. No.: B2519084
CAS No.: 941942-44-5
M. Wt: 420.44
InChI Key: BQLFRAVAXFYWOL-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide is a useful research compound. Its molecular formula is C21H16N4O4S and its molecular weight is 420.44. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Studies

  • N-substituted benzyl/phenyl acetamides, related to N-(benzo[d][1,3]dioxol-5-yl) derivatives, have been synthesized and evaluated for their antioxidant activities. Many of these compounds displayed moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).

Antimalarial and Antimicrobial Properties

  • Some derivatives of N-(benzo[d][1,3]dioxol-5-yl) acetamides have been investigated for their antimalarial properties. Theoretical calculations and molecular docking studies suggest that these compounds could be effective against malaria, and they also exhibited antimicrobial activities (Fahim & Ismael, 2021).

Anti-inflammatory and Anticancer Potential

  • Research on N-substituted benzyl/phenyl acetamide derivatives, including those similar to N-(benzo[d][1,3]dioxol-5-yl) compounds, has shown promise in anti-inflammatory and anticancer applications. These compounds have been tested for their efficacy in reducing inflammation and inhibiting the growth of cancer cells (Koppireddi et al., 2013).

Insecticidal Activities

  • Certain N-(benzo[d][1,3]dioxol-5-yl) derivatives have been synthesized and assessed for their potential as insecticidal agents. These compounds were tested against the cotton leafworm, demonstrating their potential in pest control applications (Fadda et al., 2017).

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction

  • A study involving the synthesis of compounds similar to N-(benzo[d][1,3]dioxol-5-yl) acetamides evaluated their drug-likeness properties using in silico ADME prediction. These compounds showed good to moderate activity against bacterial and fungal strains (Pandya et al., 2019).

Safety and Hazards

The search results do not provide specific information on the safety and hazards associated with this compound .

Mechanism of Action

Target of Action

The primary targets of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Mode of Action

This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . The compound’s interaction with its targets results in changes in cell cycle progression and triggers programmed cell death.

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the replication of cancer cells. By inducing apoptosis, it triggers the self-destruction of these cells .

Pharmacokinetics

The compound has shown good selectivity between cancer cells and normal cells , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. It achieves this by disrupting the cell cycle and inducing apoptosis, leading to the death of cancer cells .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-12-22-19-20(30-12)18(13-5-3-2-4-6-13)24-25(21(19)27)10-17(26)23-14-7-8-15-16(9-14)29-11-28-15/h2-9H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLFRAVAXFYWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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